molecular formula C14H8F4O3 B2880905 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 1261740-57-1

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No. B2880905
CAS RN: 1261740-57-1
M. Wt: 300.209
InChI Key: HMPACGRUTXTZNL-UHFFFAOYSA-N
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Description

“3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid” is a chemical compound with the CAS Number: 1261740-57-1. It has a molecular weight of 300.21 and its IUPAC name is 5-fluoro-2’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C14H8F4O3 . The InChI code is 1S/C14H8F4O3/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)21-14(16,17)18/h1-7H,(H,19,20) . For a more detailed structural analysis, one could use computational chemistry software to visualize the 3D structure of the molecule.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

“3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid” is employed in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated substituents provide excellent lipophilicity and binding affinity, which are crucial properties for APIs .

Development of Trifluoromethoxylation Reagents

This compound plays a significant role in the development of trifluoromethoxylation reagents. These reagents are critical for introducing the trifluoromethoxy group into various molecules, thereby modifying their properties .

Synthesis of Bradykinin B1 Receptor Antagonists

The compound has been used in the synthesis of bradykinin B1 receptor antagonists. These antagonists are potential therapeutic agents for treating pain and inflammation .

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPACGRUTXTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid

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